![molecular formula C6H4ClN3 B1487496 5-クロロイミダゾ[1,2-a]ピリミジン CAS No. 944896-82-6](/img/structure/B1487496.png)

5-クロロイミダゾ[1,2-a]ピリミジン

概要

説明

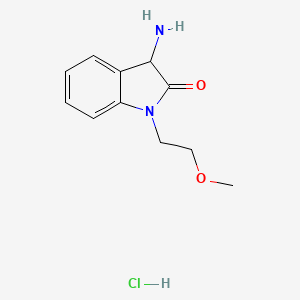

5-Chloroimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a type of imidazo[1,2-a]pyrimidine, which is a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyrimidines have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyrimidines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of 5-Chloroimidazo[1,2-a]pyrimidine consists of a fused bicyclic heterocycle with a chlorine atom attached . The exact mass of the molecule is 153.0093748 g/mol .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

科学的研究の応用

抗がん剤としての用途

5-クロロイミダゾ[1,2-a]ピリミジン: 誘導体は、潜在的な抗がん剤として特定されています。この化合物はDNA複製と細胞分裂を阻害する能力があるため、急速に増殖するがん細胞を標的にする候補となります。 研究により、特定の誘導体がキナーゼ阻害剤として作用することが示されており、これは細胞の成長と増殖を調節するシグナル伝達経路において非常に重要です .

抗菌および抗真菌活性

5-クロロイミダゾ[1,2-a]ピリミジンの構造モチーフは、さまざまな微生物および真菌株に対して効果的であることがわかっています。 新しい分子への組み込みにより、新しい抗生物質と抗真菌薬の開発につながり、抗生物質耐性の増大という懸念に対処することができます .

循環器系治療薬

5-クロロイミダゾ[1,2-a]ピリミジン骨格に基づく化合物は、循環器系薬剤として有望であることが示されています。 これらは、血圧と心拍出力を調節することにより、高血圧症やその他の心臓関連疾患の新しい治療法を提供する可能性があります .

神経保護剤

5-クロロイミダゾ[1,2-a]ピリミジン誘導体が神経保護剤として役立つ可能性があることを示唆する証拠があります。 これらは、神経細胞を損傷から保護する可能性があり、アルツハイマー病やパーキンソン病などの疾患に特に関連しています .

抗炎症作用と鎮痛作用

この化合物の誘導体は、その抗炎症作用と鎮痛作用について研究されています。 この用途は、現在の薬剤よりも副作用が少ない、新しい疼痛管理薬の開発につながる可能性があります .

抗糖尿病薬

研究によると、5-クロロイミダゾ[1,2-a]ピリミジンは、抗糖尿病薬の開発に使用できる可能性があります。 これらの薬剤は、インスリンの放出に影響を与えたり、身体のインスリンに対する感受性を調節することによって機能する可能性があります .

抗ウイルス薬

5-クロロイミダゾ[1,2-a]ピリミジンの誘導体は、抗ウイルス薬として可能性を示しています。 これらは、特にHIVや、複製に特定の酵素に依存するその他のウイルスに対して効果的である可能性があります .

農業用化学物質

5-クロロイミダゾ[1,2-a]ピリミジンの化学構造は、農業での使用についても調査されています。 これにより、より効果的で環境に優しい新しい殺虫剤や除草剤を開発できる可能性があります .

作用機序

Target of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis .

Mode of Action

It is known that the functionalization of n-heterocyclic scaffolds of pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines can be achieved using grignard reagents for nucleophilic additions .

Biochemical Pathways

It is known that pyrimidine metabolism plays a crucial role in various biological processes .

Pharmacokinetics

It is known that the synthesis of new n-heterocyclic cores is being actively investigated due to their potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Result of Action

It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .

Safety and Hazards

According to the safety data sheet from PubChem, 5-Chloroimidazo[1,2-a]pyrimidine is harmful if swallowed and causes skin irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

Imidazo[1,2-a]pyrimidines have been attracting substantial interest due to their potential pharmaceutical applications . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyrimidines are being recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that there is a promising future for the development and application of 5-Chloroimidazo[1,2-a]pyrimidine and related compounds.

生化学分析

Biochemical Properties

5-Chloroimidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to specific enzymes, which can either inhibit or activate their activity. For instance, 5-Chloroimidazo[1,2-a]pyrimidine has been shown to interact with kinases, leading to the modulation of phosphorylation processes that are essential for cell signaling and regulation . Additionally, this compound can bind to DNA and RNA polymerases, affecting the transcription and replication processes . The nature of these interactions is often characterized by the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of the binding.

Cellular Effects

The effects of 5-Chloroimidazo[1,2-a]pyrimidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chloroimidazo[1,2-a]pyrimidine has been found to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways such as the MAPK/ERK pathway . This inhibition can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, 5-Chloroimidazo[1,2-a]pyrimidine can affect gene expression by binding to transcription factors and altering their activity, thereby influencing the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 5-Chloroimidazo[1,2-a]pyrimidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 5-Chloroimidazo[1,2-a]pyrimidine can bind to the active site of kinases, leading to competitive inhibition and preventing substrate phosphorylation . This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, 5-Chloroimidazo[1,2-a]pyrimidine can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle progression, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloroimidazo[1,2-a]pyrimidine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that 5-Chloroimidazo[1,2-a]pyrimidine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to 5-Chloroimidazo[1,2-a]pyrimidine can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 5-Chloroimidazo[1,2-a]pyrimidine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, 5-Chloroimidazo[1,2-a]pyrimidine can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound in specific tissues and organs. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic response, beyond which the risk of toxicity increases significantly .

Metabolic Pathways

5-Chloroimidazo[1,2-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which catalyzes the oxidation of 5-Chloroimidazo[1,2-a]pyrimidine to form hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction of 5-Chloroimidazo[1,2-a]pyrimidine with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of 5-Chloroimidazo[1,2-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, 5-Chloroimidazo[1,2-a]pyrimidine can bind to intracellular proteins, such as heat shock proteins and chaperones, which facilitate its proper folding and localization . The distribution of 5-Chloroimidazo[1,2-a]pyrimidine within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific receptors .

Subcellular Localization

The subcellular localization of 5-Chloroimidazo[1,2-a]pyrimidine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, 5-Chloroimidazo[1,2-a]pyrimidine can be phosphorylated by kinases, which directs its localization to the nucleus where it can interact with transcription factors and modulate gene expression . Additionally, the binding of 5-Chloroimidazo[1,2-a]pyrimidine to mitochondrial proteins can influence mitochondrial function and energy metabolism .

特性

IUPAC Name |

5-chloroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHBQBIMEMOMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677326 | |

| Record name | 5-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944896-82-6 | |

| Record name | 5-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)

![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)

![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)

![1-(3-Methoxybenzyl)-2-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1487419.png)

![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)

![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)

![[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B1487426.png)

![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)

![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)

![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)